Cas no 1785592-06-4 (6-Methoxy-2-methylquinazoline-4-carboxylic acid)

6-Methoxy-2-methylquinazoline-4-carboxylic acid is a quinazoline derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a methoxy group at the 6-position and a methyl group at the 2-position, contributing to its distinct reactivity and solubility properties. The carboxylic acid moiety enhances its utility as a versatile intermediate for further functionalization, such as amide or ester formation. This compound may serve as a key building block in the development of bioactive molecules, particularly in medicinal chemistry research. Its well-defined molecular framework allows for precise modifications, making it valuable for structure-activity relationship studies. The compound is typically characterized by HPLC, NMR, and mass spectrometry to ensure high purity and consistency.
6-Methoxy-2-methylquinazoline-4-carboxylic acid structure
1785592-06-4 structure
Product Name:6-Methoxy-2-methylquinazoline-4-carboxylic acid
CAS No:1785592-06-4
MF:C11H10N2O3
MW:218.20870256424
CID:5716383
PubChem ID:105471994
Update Time:2025-10-22

6-Methoxy-2-methylquinazoline-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-1267449
    • 6-Methoxy-2-methylquinazoline-4-carboxylic acid
    • 6-Methoxy-2-methylquinazoline-4-carboxylicacid
    • 1785592-06-4
    • 4-Quinazolinecarboxylic acid, 6-methoxy-2-methyl-
    • Inchi: 1S/C11H10N2O3/c1-6-12-9-4-3-7(16-2)5-8(9)10(13-6)11(14)15/h3-5H,1-2H3,(H,14,15)
    • InChI Key: ZLTFOKBCPLUYFK-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC2C(=C(C(=O)O)N=C(C)N=2)C=1

Computed Properties

  • Exact Mass: 218.06914219g/mol
  • Monoisotopic Mass: 218.06914219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 72.3Ų

Experimental Properties

  • Density: 1.340±0.06 g/cm3(Predicted)
  • Boiling Point: 346.9±24.0 °C(Predicted)
  • pka: 3.26±0.50(Predicted)

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6-Methoxy-2-methylquinazoline-4-carboxylic acid Related Literature

Additional information on 6-Methoxy-2-methylquinazoline-4-carboxylic acid

6-Methoxy-2-methylquinazoline-4-carboxylic acid (CAS No. 1785592-06-4)

6-Methoxy-2-methylquinazoline-4-carboxylic acid is a structurally unique compound belonging to the quinazoline derivative family. With the CAS registry number 1785592-06-4, this compound has garnered significant attention in recent years due to its potential applications in pharmaceutical and materials science research. The molecule features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused with a pyrimidine ring. The substitution pattern of this compound includes a methoxy group at the 6th position, a methyl group at the 2nd position, and a carboxylic acid group at the 4th position of the quinazoline ring.

The synthesis of 6-Methoxy-2-methylquinazoline-4-carboxylic acid involves multi-step organic reactions, often utilizing advanced catalytic systems to achieve high yields and purity. Recent studies have focused on optimizing the synthesis pathway to minimize environmental impact and improve scalability for industrial applications. Researchers have explored various methodologies, including microwave-assisted synthesis and continuous flow chemistry, to enhance reaction efficiency and reduce production costs.

One of the most promising aspects of 6-Methoxy-2-methylquinazoline-4-carboxylic acid is its potential as a drug candidate in oncology. Preclinical studies have demonstrated that this compound exhibits significant anti-tumor activity by targeting specific signaling pathways involved in cancer cell proliferation and metastasis. For instance, research published in *Nature Communications* highlighted its ability to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers. The compound's selectivity for cancer cells over normal cells has been attributed to its unique structural features, particularly the methoxy and methyl substituents that modulate its pharmacokinetic properties.

Beyond oncology, 6-Methoxy-2-methylquinazoline-4-carboxylic acid has shown promise in other therapeutic areas such as inflammation and infectious diseases. Studies conducted at the University of California, San Francisco, revealed its potent anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes. Additionally, collaborative research between academic institutions and pharmaceutical companies has explored its potential as an antimicrobial agent against drug-resistant pathogens.

The pharmacokinetic profile of 6-Methoxy-2-methylquinazoline-4-carboxylic acid has been extensively studied using advanced analytical techniques such as LCMS/MS and pharmacokinetic modeling software. These studies have provided valuable insights into its absorption, distribution, metabolism, and excretion (ADME) properties. Notably, the compound demonstrates favorable oral bioavailability due to its lipophilic nature while maintaining sufficient solubility for systemic distribution.

From a materials science perspective, 6-Methoxy-2-methylquinazoline-4-carboxylic acid has been investigated for its potential in organic electronics applications. Its conjugated π-system allows for efficient charge transport properties, making it a candidate for use in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Recent breakthroughs reported in *Advanced Materials* have highlighted its ability to form stable thin films with high carrier mobility when incorporated into polymer blends.

In terms of market applications, 6-Methoxy-2-methylquinazoline-4-carboxylic acid is currently being evaluated in early-stage clinical trials for its safety and efficacy profiles. Pharmaceutical companies are actively pursuing partnerships with academic institutions to accelerate its development pipeline. The compound's versatility across multiple therapeutic areas positions it as a valuable asset in the global healthcare market.

Looking ahead, ongoing research into 6-Methoxy-2-methylquinazoline-4-carboxylic acid is expected to unlock new insights into its mechanism of action and therapeutic potential. Collaborative efforts between chemists, biologists, and pharmacologists are paving the way for innovative drug delivery systems that could enhance its therapeutic index further. As the scientific community continues to explore this compound's multifaceted properties, it holds great promise for addressing unmet medical needs across various disease states.

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